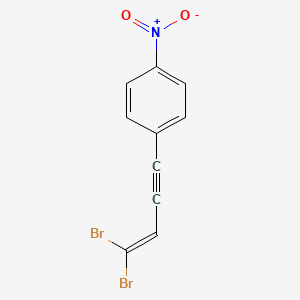
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene is a chemical compound characterized by the presence of bromine, nitro, and alkyne functional groups
準備方法
The synthesis of 1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzene and 4,4-dibromobut-3-en-1-yne.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium or copper.
Reaction Steps: The key steps in the synthesis include the formation of the alkyne and nitro groups, followed by the introduction of the bromine atoms. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反応の分析
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst or sodium borohydride.
Oxidation Reactions: The alkyne group can be oxidized to a diketone using oxidizing agents such as potassium permanganate or osmium tetroxide.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds using catalysts such as palladium or copper to form larger, more complex molecules.
科学的研究の応用
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and the development of new drugs. It can be used as a probe to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in the development of new pharmaceuticals. It can be used as a starting material for the synthesis of drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The alkyne group can participate in cycloaddition reactions to form new chemical bonds. The bromine atoms can undergo substitution reactions to introduce new functional groups into the molecule.
類似化合物との比較
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene can be compared with other similar compounds, such as:
1,1-Dibromo-4-(4-methylphenyl)-1-butene-3-yne: This compound has a similar structure but contains a methyl group instead of a nitro group. It has different chemical properties and reactivity.
Tert-butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: This compound contains a tert-butyl group and a dimethylsilane group instead of a nitro group. It has different applications and reactivity.
4,4-Dibromobut-3-en-1-yn-1-ylbenzene: This compound lacks the nitro group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
839673-71-1 |
|---|---|
分子式 |
C10H5Br2NO2 |
分子量 |
330.96 g/mol |
IUPAC名 |
1-(4,4-dibromobut-3-en-1-ynyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H5Br2NO2/c11-10(12)3-1-2-8-4-6-9(7-5-8)13(14)15/h3-7H |
InChIキー |
QNDPSTHRYDALRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC=C(Br)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



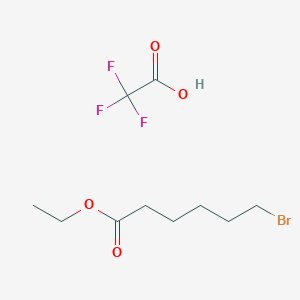
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
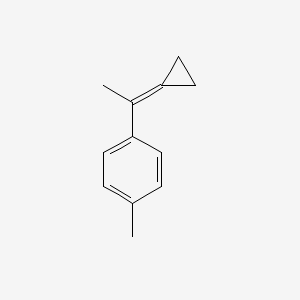
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
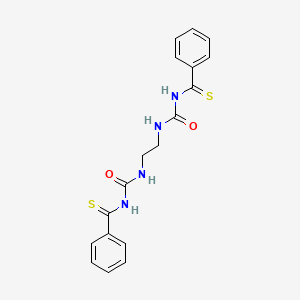
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

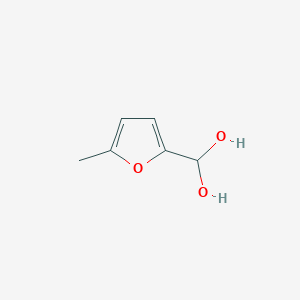

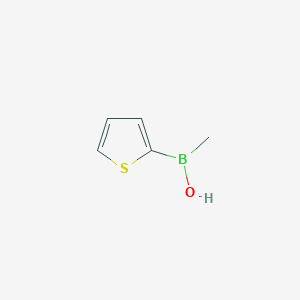
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
